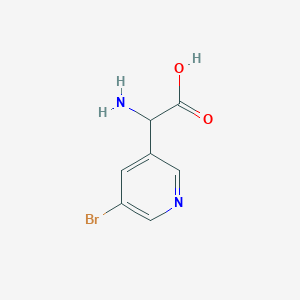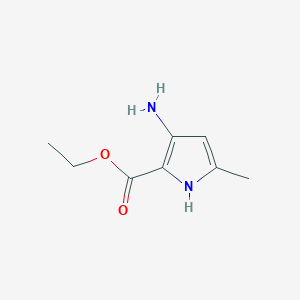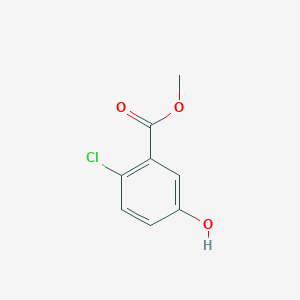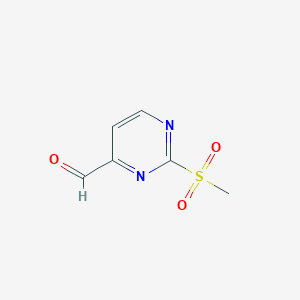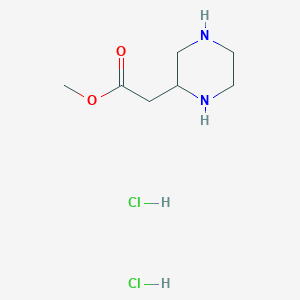
4-(4-Bromo-1,3-thiazol-2-yl)pyridine
Overview
Description
“4-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a chemical compound with the CAS Number: 1142195-11-6 . It has a molecular weight of 241.11 . The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H . This indicates that the compound consists of a pyridine ring attached to a thiazole ring via a carbon atom. The thiazole ring carries a bromine atom .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Antimicrobial and Antitumor Applications
- Synthesis and Biological Activities : Compounds including pyridine thiazole derivatives have shown significant antimicrobial and antitumor activities. For instance, Zn(II) complexes with pyridine thiazole derivatives demonstrated higher biological activity than free ligands, with specificity for certain bacteria and cancer cell lines (Zou et al., 2020).
Chemical Properties and Synthesis
- Synthesis and Crystal Structures : Studies have explored the synthesis and structural properties of various pyridine thiazole derivatives, contributing to understanding their chemical behaviors and potential applications (Baker et al., 1991).
- Complex Formation : Pyridine thiazole compounds have been studied for their ability to form complexes with metals, which is crucial for various chemical and pharmaceutical applications (Papapida Pornsuriyasak et al., 2008).
Photoreactions and Excited-State Processes
- Photoreactions in Pyridine Derivatives : Research into pyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridines, reveals their ability to exhibit multiple types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. This is significant for developing materials with novel optical properties (Vetokhina et al., 2012).
Novel Drug Synthesis
- One-Pot Synthesis for Antimicrobial Agents : Pyridine thiazole derivatives have been synthesized through one-pot reactions for potential use as antimicrobial drugs. These compounds showed promising activity against various microbes (Abdelrazek et al., 2019).
- Potential Anticancer Agents : Novel pyridine-thiazole hybrid molecules have been synthesized and tested for their antiproliferative action against various cancer cell lines, showing high activity and suggesting their potential as anticancer agents (Ivasechko et al., 2022).
Ligand Synthesis and Chemical Analysis
- Chelate Intermediate for Time-Resolved Fluorescence Immunoassay : Research on pyridine derivatives includes the synthesis of chelate intermediates for time-resolved fluorescence immunoassays, which is crucial for enhancing analytical methodologies in biochemistry (Pang Li-hua, 2009).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
4-(4-Bromo-1,3-thiazol-2-yl)pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, the compound can bind to topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the formation of DNA double-strand breaks and subsequent cell cycle arrest . Additionally, this compound has shown potential in modulating the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in DNA damage . Additionally, the compound can activate certain kinases, leading to the phosphorylation of downstream targets and the modulation of cell signaling pathways . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have revealed that this compound can induce sustained changes in cellular function, such as prolonged cell cycle arrest and apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased therapeutic effects as well as potential toxicities . For instance, at lower doses, this compound can effectively inhibit tumor growth without significant adverse effects . At higher doses, the compound may cause toxicity, including hepatotoxicity and nephrotoxicity . These dosage effects underscore the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions highlight the compound’s role in metabolic pathways and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is essential for its interaction with target biomolecules and its subsequent biological effects.
Properties
IUPAC Name |
4-bromo-2-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZYFILMBWMMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
